3-Bromo-4,5-dimethoxybenzylamine
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Overview
Description
3-Bromo-4,5-dimethoxybenzylamine: is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and two methoxy groups at the 3rd, 4th, and 5th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethoxybenzylamine typically involves the bromination of 4,5-dimethoxybenzylamine. One common method is the electrophilic bromination of 4,5-dimethoxytoluene, followed by the conversion of the resulting brominated product to the benzylamine derivative. The reaction conditions often involve the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods: For industrial production, the process is optimized for higher yields and cost-effectiveness. A one-pot method is often employed, where the bromination and subsequent amination steps are carried out in a single reaction vessel. This method reduces production costs and improves the overall yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-dimethoxybenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzylamine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Bromo-4,5-dimethoxybenzylamine is used as a building block for the synthesis of more complex molecules. Its bromine and methoxy substituents make it a versatile intermediate for various chemical transformations .
Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethoxybenzylamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biological pathways by acting as an inhibitor or activator of specific proteins, depending on its structural configuration .
Comparison with Similar Compounds
3-Bromo-4,5-dihydroxybenzaldehyde: Similar in structure but with hydroxyl groups instead of methoxy groups.
4-Bromo-2,5-dimethoxyphenethylamine: A phenethylamine derivative with similar substituents on the benzene ring.
Uniqueness: 3-Bromo-4,5-dimethoxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
887583-02-0 |
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Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
IWPOENYBAHVPRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)OC |
Origin of Product |
United States |
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